Ethyl 4-carbamoyl-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

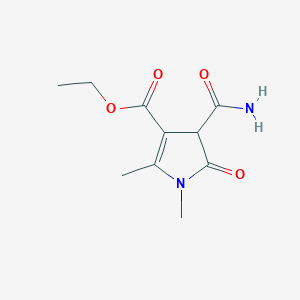

Ethyl 4-carbamoyl-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole-derived compound characterized by a fused bicyclic structure with a carbamoyl (-CONH₂) group at position 4, methyl groups at positions 1 and 2, and an ethyl ester (-COOEt) at position 2. The 5-oxo-4,5-dihydro-1H-pyrrole core suggests partial saturation, contributing to its conformational rigidity.

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

ethyl 3-carbamoyl-1,5-dimethyl-2-oxo-3H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C10H14N2O4/c1-4-16-10(15)6-5(2)12(3)9(14)7(6)8(11)13/h7H,4H2,1-3H3,(H2,11,13) |

InChI Key |

HEVDJMMJIUWLEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C1C(=O)N)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carbamoyl-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoyl-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-carbamoyl-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its pharmacological properties:

- Anticonvulsant Activity : Research has indicated that derivatives of pyrrole compounds exhibit anticonvulsant effects. For instance, compounds with similar structures have shown promise in reducing seizure activity in various animal models. The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance efficacy against seizures .

- Anticancer Properties : Several studies have reported the anticancer potential of pyrrole derivatives. For example, compounds derived from pyrroles have demonstrated activity against different cancer cell lines, including breast and colon cancer. The presence of specific substituents on the pyrrole ring can significantly influence their antiproliferative effects .

- Anti-inflammatory Effects : Pyrrole-based compounds have been shown to possess anti-inflammatory properties. Ethyl 4-carbamoyl derivatives have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for further development as anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can serve as a precursor for various derivatives that may exhibit enhanced biological activities.

Table 1: Synthetic Routes and Derivatives

| Synthetic Route | Product Name | Biological Activity |

|---|---|---|

| Reaction with isocyanates | Ethyl carbamoyl derivatives | Anticonvulsant |

| Condensation with aldehydes | Pyrrole-based anticancer agents | Anticancer |

| Alkylation reactions | Modified pyrrole derivatives | Anti-inflammatory |

Case Studies

- Anticonvulsant Activity Study : A study published in a peer-reviewed journal demonstrated that ethyl pyrrole derivatives showed significant anticonvulsant activity in rodent models. The study evaluated the median effective dose (ED50) of various derivatives and identified key structural features that contributed to their efficacy .

- Anticancer Efficacy : In vitro studies on ethyl 4-carbamoyl derivatives revealed potent activity against human colon carcinoma cells (HCT116). The results indicated that specific modifications to the compound could enhance its cytotoxicity against cancer cells .

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory properties of pyrrole compounds found that ethyl 4-carbamoyl derivatives inhibited the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-carbamoyl-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Ethyl 1-[(tert-butoxycarbonyl)amino]-5-hydroxy-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5-dihydro-1H-pyrrole-3-carboxylate (): Substituents: Contains indolyl groups, a hydroxyl (-OH), and a tert-butoxycarbonylamino (-Boc) group. Synthesis: Formed via copper-promoted cyclization, similar to the target compound’s likely pathway, but incorporates indole moieties through nucleophilic attack and intramolecular cyclization .

Carfentrazone-ethyl (唑酮草酯, ): Substituents: A triazolinone ring with a trifluoromethyl group and ethyl ester. Bioactivity: Functions as a herbicide by inhibiting protoporphyrinogen oxidase (PPO). While structurally distinct (triazolinone vs. pyrrole), both compounds share ethyl ester groups, which may influence membrane permeability and hydrolysis stability in agrochemical applications .

Functional Group Impact on Properties

- Carbamoyl vs. Hydroxyl: The carbamoyl group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling stronger intermolecular interactions than the hydroxyl group in the indolyl analogue. This may lead to distinct crystal packing patterns, as hydrogen bonding governs supramolecular assembly () .

- Ester Group Stability: Both the target compound and carfentrazone-ethyl feature ethyl esters, which are prone to hydrolysis under alkaline conditions. However, the carbamoyl group’s electron-withdrawing nature in the target compound may stabilize the ester against nucleophilic attack compared to carfentrazone-ethyl’s triazolinone system .

Crystallographic and Computational Analysis

- Structural Determination : The target compound’s crystal structure (if resolved) would likely use SHELX or ORTEP software, as these are standard for small-molecule crystallography (Evidences 1, 3-4) .

- Lumping Strategy Relevance : Per , the target compound could be grouped with other pyrrole-3-carboxylates in environmental or metabolic studies due to shared ester and heterocyclic functionalities .

Research Findings and Implications

- Further studies could explore PPO inhibition or antimicrobial properties.

- Material Science Applications : The carbamoyl group’s hydrogen-bonding capacity may make the compound suitable for cocrystal engineering, enhancing drug solubility () .

Biological Activity

Ethyl 4-carbamoyl-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 31926-75-7) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 226.23 g/mol. The compound features a pyrrole ring substituted with carbamoyl and ethyl ester functional groups, which are crucial for its biological activity.

Antiviral Properties

Research indicates that compounds similar to ethyl 4-carbamoyl derivatives exhibit antiviral activity. For instance, studies have shown that certain pyrrole derivatives can inhibit viral replication in various models. The antiviral mechanism often involves interference with viral enzymes or host cell pathways essential for viral propagation .

Antibacterial Activity

Ethyl 4-carbamoyl derivatives have demonstrated antibacterial properties against several strains of bacteria. In vitro studies reveal that these compounds can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death. The effectiveness varies depending on the specific bacterial strain tested .

Anticancer Potential

Recent investigations into the anticancer effects of pyrrole derivatives suggest that ethyl 4-carbamoyl compounds may induce apoptosis in cancer cells. Mechanisms include the activation of caspases and modulation of apoptotic pathways. In particular, studies have shown promising results in inhibiting the proliferation of various cancer cell lines, including those derived from breast and liver cancers .

Study on Antiviral Activity

A study assessed the antiviral efficacy of pyrrole derivatives against the herpes simplex virus (HSV). Ethyl 4-carbamoyl derivatives were tested for their ability to reduce viral titers in infected cell cultures. Results indicated a significant reduction in viral load compared to controls, suggesting potential as antiviral agents .

Evaluation of Antibacterial Effects

In a comparative study on antibacterial activity, ethyl 4-carbamoyl derivatives were evaluated against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited higher inhibitory concentrations against Gram-positive strains like Staphylococcus aureus than against Gram-negative strains .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.